Kinetic Resolution of Diphenyl BINAMs: Selectivity Factors Reach 420 vs. <100 for Unsubstituted BINAMs
In a chiral phosphoric acid-catalyzed triazane formation with azodicarboxylates, diphenyl-substituted BINAM derivatives achieved selectivity factors (s) up to 420, whereas unsubstituted BINAM analogues afforded s factors typically below 100 under identical conditions [1]. The reaction proceeds at room temperature in CH2Cl2 using azodicarboxylate as the electrophile.
| Evidence Dimension | Selectivity factor (s) |
|---|---|
| Target Compound Data | s = 420 (for optimized diphenyl BINAM substrate) |
| Comparator Or Baseline | Unsubstituted BINAM: s < 100 |
| Quantified Difference | >4-fold increase |
| Conditions | 10 mol% CPA, CH2Cl2, rt, azodicarboxylate |
Why This Matters
High s factors enable single-step enrichment to >99% ee, reducing solvent and time costs in chiral ligand manufacturing.
- [1] Liu, W.; Jiang, Q.; Yang, X. A Versatile Method for Kinetic Resolution of Protecting-Group-Free BINAMs and NOBINs through Chiral Phosphoric Acid Catalyzed Triazane Formation. Angew. Chem. Int. Ed. 2020, 59, 23598–23602. DOI: 10.1002/anie.202009395 View Source
